molecular formula C10H15N3O3 B13210810 Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13210810
M. Wt: 225.24 g/mol
InChI Key: UFLJMHXVJZZEII-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the condensation of ethyl acetoacetate with urea and a substituted aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents on the phenyl ring.

    2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another pyrimidine derivative with different functional groups.

Uniqueness

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6(2)12-10(11-3)13-9(7)15/h4-5H2,1-3H3,(H2,11,12,13,15)

InChI Key

UFLJMHXVJZZEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)NC)C

Origin of Product

United States

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